

Adenosine 5'-triphosphate Disodium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATP (disodium salt)

Cat. No.: B10831812

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Introduction

Adenosine 5'-triphosphate (ATP), the universal energy currency of the cell, plays a pivotal role in cellular metabolism, signal transduction, and numerous enzymatic reactions. The disodium salt of ATP is a stable, water-soluble form of this critical biomolecule, making it an indispensable reagent in a wide array of research, development, and diagnostic applications. This technical guide provides an in-depth overview of the core physical and chemical properties of ATP disodium salt, detailed experimental protocols for its characterization, and a visual representation of its key signaling pathways.

Core Physical and Chemical Properties

The fundamental properties of ATP disodium salt are summarized below, providing a critical resource for its handling, storage, and application in experimental settings.

Property	Value
Molecular Formula	C ₁₀ H ₁₄ N ₅ Na ₂ O ₁₃ P ₃
Molecular Weight	551.14 g/mol
Appearance	White crystalline powder
Purity	Typically ≥98% (HPLC)
Melting Point	188-190 °C[1]
Density	2.63 g/cm ³ [1]
pKa Values	4.0 (amino group), 6.5 (secondary phosphate)[2] [3]
UV Absorbance (λmax)	259 nm in water
Molar Extinction Coefficient (ε)	15,400 M ⁻¹ cm ⁻¹ at 259 nm (pH 7.0)[2][3]

Solubility Profile

The solubility of ATP disodium salt in various solvents is a key consideration for the preparation of stock solutions and experimental buffers.

Solvent	Solubility
Water	50 mg/mL[2]
Ethanol	Insoluble
Dimethyl Sulfoxide (DMSO)	Sparingly soluble
Phosphate Buffered Saline (PBS, pH 7.2)	Soluble

Stability and Storage

Proper storage is crucial to maintain the integrity of ATP disodium salt. It is a hygroscopic solid and should be stored in a desiccated environment at -20°C for long-term stability. Aqueous solutions are best prepared fresh; however, if storage is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Experimental Protocols

The following section details standardized methodologies for the characterization of ATP disodium salt.

Determination of Melting Point

The melting point of ATP disodium salt can be determined using a capillary melting point apparatus.

Procedure:

- Ensure the ATP disodium salt sample is completely dry by placing it in a desiccator over a suitable drying agent for at least 24 hours.
- Finely powder a small amount of the dried sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of 10-20°C per minute until the temperature is approximately 20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.[\[4\]](#)[\[5\]](#)

Determination of Density

The density of the crystalline solid can be determined by the gas displacement method using a helium pycnometer.[\[6\]](#)[\[7\]](#)

Procedure:

- Calibrate the helium pycnometer according to the manufacturer's instructions.

- Accurately weigh a sample of ATP disodium salt.
- Place the weighed sample into the sample chamber of the pycnometer.
- Seal the chamber and purge with helium gas to remove any air and moisture.
- Pressurize the reference chamber with helium to a known pressure.
- Open the valve connecting the reference and sample chambers, allowing the gas to expand.
- The instrument measures the pressure change and calculates the volume of the sample based on the ideal gas law.
- The density is then calculated by dividing the mass of the sample by its measured volume.[\[8\]](#)
[\[9\]](#)

UV-Vis Spectrophotometric Analysis for Concentration Determination

The concentration of an aqueous solution of ATP disodium salt can be accurately determined using UV-Vis spectrophotometry.

Procedure:

- Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15 minutes.
- Prepare a blank solution using the same solvent (e.g., deionized water or a specific buffer) that will be used to dissolve the ATP disodium salt.
- Set the wavelength to 259 nm.
- Calibrate the spectrophotometer to zero absorbance using the blank solution in a quartz cuvette.
- Prepare a solution of ATP disodium salt of an approximate concentration.
- Rinse the cuvette with the ATP solution and then fill it.

- Measure the absorbance of the ATP solution at 259 nm.
- Calculate the concentration using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance, ϵ is the molar extinction coefficient ($15,400 \text{ M}^{-1}\text{cm}^{-1}$), b is the path length of the cuvette (typically 1 cm), and c is the concentration in moles per liter.[\[10\]](#)

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for assessing the purity of ATP disodium salt and detecting the presence of related compounds such as ADP and AMP.[\[11\]](#)

Instrumentation and Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase: A gradient of two buffers is typically used. For example:
 - Buffer A: 0.1 M potassium phosphate buffer, pH 6.5
 - Buffer B: Acetonitrile
- Flow Rate: 1.0 mL/min
- Detection: UV absorbance at 259 nm
- Injection Volume: 10-20 μL

Procedure:

- Prepare the mobile phases and degas them thoroughly.
- Equilibrate the HPLC system with the initial mobile phase composition.
- Prepare a standard solution of ATP disodium salt of known concentration in the mobile phase.
- Prepare a solution of the sample to be analyzed.

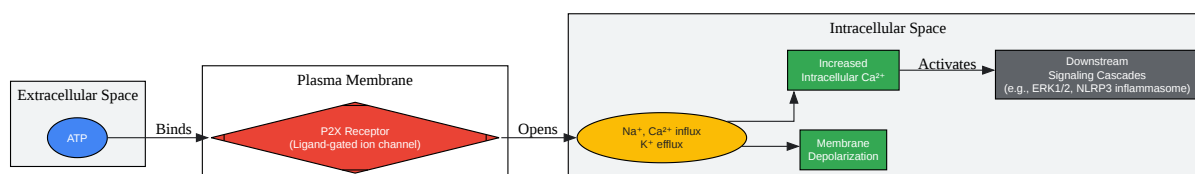
- Inject the standard solution to determine the retention time of ATP.
- Inject the sample solution.
- Monitor the chromatogram for the ATP peak and any impurity peaks (e.g., ADP, AMP).
- The purity can be calculated by determining the area percentage of the ATP peak relative to the total area of all peaks.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Signaling Pathways Involving ATP

Extracellular ATP is a key signaling molecule that activates purinergic receptors, broadly classified into P2X and P2Y families. These receptors are integral to a multitude of physiological processes.

P2X Receptor Signaling Pathway

P2X receptors are ligand-gated ion channels that open in response to ATP binding, leading to the influx of cations such as Na^+ and Ca^{2+} and the efflux of K^+ .[\[15\]](#) This ion flux directly alters the cell's membrane potential and intracellular calcium concentration, triggering downstream signaling events.

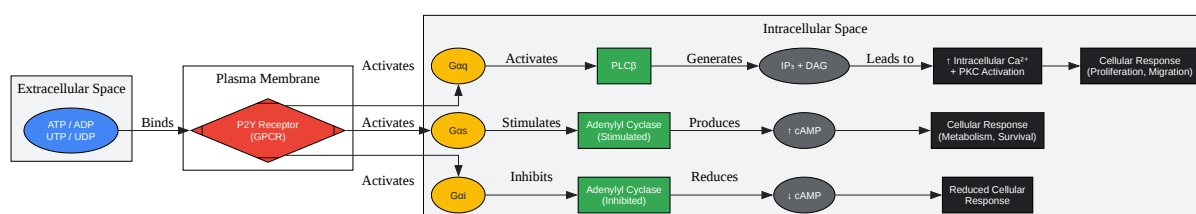


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P2X Receptor Signaling Pathway

P2Y Receptor Signaling Pathway

P2Y receptors are G-protein coupled receptors (GPCRs) that, upon binding ATP or other nucleotides, activate various intracellular signaling cascades through different G-protein subunits (Gaq, Gas, Gai).[15]



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- To cite this document: BenchChem. [Adenosine 5'-triphosphate Disodium Salt: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831812#physical-and-chemical-properties-of-atp-disodium-salt]

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